1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene

Physical Chemistry Chemical Handling Formulation Science

1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene is a polyfluorinated nitroaromatic compound with the formula C₇H₂F₅NO₂. It belongs to a family of regioisomers where the precise arrangement of two fluorine atoms, one nitro (-NO₂) group, and one trifluoromethyl (-CF₃) group on the benzene ring dictates its physical state, reactivity, and ultimate synthetic utility.

Molecular Formula C7H2F5NO2
Molecular Weight 227.09 g/mol
CAS No. 117392-82-2
Cat. No. B1315726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene
CAS117392-82-2
Molecular FormulaC7H2F5NO2
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C7H2F5NO2/c8-4-1-3(7(10,11)12)6(13(14)15)2-5(4)9/h1-2H
InChIKeySRBJJMLYCCGXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene (CAS 117392-82-2): A Regiospecific Fluorinated Nitroaromatic Building Block


1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene is a polyfluorinated nitroaromatic compound with the formula C₇H₂F₅NO₂ . It belongs to a family of regioisomers where the precise arrangement of two fluorine atoms, one nitro (-NO₂) group, and one trifluoromethyl (-CF₃) group on the benzene ring dictates its physical state, reactivity, and ultimate synthetic utility . This specific regioisomer is characterized as a yellow crystalline solid, featuring adjacent fluorine atoms at the 1- and 2-positions, with the nitro group at the 4-position and the trifluoromethyl group at the 5-position, making it a key intermediate for constructing complex fluorinated molecules in medicinal chemistry and agrochemical research.

Sourcing 1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene: Why Regioisomeric Purity is Non-Negotiable


The molecular formula C₇H₂F₅NO₂ represents multiple regioisomers, including CAS 123973-36-4 and 101646-01-9, which cannot be used interchangeably with the target compound . As demonstrated by the quantitative evidence below, simply procuring a generic 'difluoro-nitro-trifluoromethylbenzene' fails because different substitution patterns lead to distinct physical phases (solid vs. liquid), divergent boiling points, and predictably different regiochemical outcomes in subsequent reactions like nucleophilic aromatic substitution (SNAr) [1]. Using an incorrect isomer can derail a synthetic route by altering reaction kinetics, crystallization behavior, and the final product's isomeric purity, leading to significant purification burdens or complete synthetic failure.

1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene: Evidence-Based Differentiation from Closest Analogs


Physical Form Differentiation: Crystalline Solid vs. Liquid Isomers for Superior Handling

The target compound is a yellow crystalline solid at room temperature, a critical logistical differentiator from its key liquid isomers. This physical state simplifies isolation, purification, and quantitative weighing in parallel synthesis workflows . In contrast, the closely related 1,3-difluoro-4-nitro-2-(trifluoromethyl)benzene (CAS 123973-36-4) is a liquid at 20°C, which can be more challenging to handle precisely without volatile loss and may have different solubility profiles .

Physical Chemistry Chemical Handling Formulation Science

Predicted Boiling Point Variance Guides Purification Strategy Selection

The predicted boiling point of the target compound is 209.2±40.0 °C, which is distinct from its key isomers . The 1,3-difluoro isomer (CAS 123973-36-4) has a higher predicted boiling point of 215.8±35.0 °C, while the 3,4-difluoro isomer (CAS 101646-01-9) is lower at 195.3 °C . These differences are critical when designing or troubleshooting distillation-based purification, as the presence of an isomeric impurity with a significantly different boiling point can lead to fraction overlap or failed separations.

Separation Science Process Chemistry Thermodynamics

Unique Regiochemistry Offers Predictable Ortho/para-Selective SNAr Reactivity

The arrangement of the electron-withdrawing nitro and trifluoromethyl groups on the ring, combined with two ortho-related fluorine atoms, creates a predictably activated system for regioselective nucleophilic aromatic substitution (SNAr) . Based on well-established substituent effects, the nitro group strongly activates the ortho and para positions, while the CF₃ group is a meta-directing deactivator [1]. In this isomer, the fluorine at C2 is uniquely positioned ortho to the nitro group and meta to the CF₃ group, making it the most electronically favored site for initial SNAr attack. This contrasts with isomers like CAS 123973-36-4, where the nitro group's ortho positions are both fluorinated, potentially leading to different substitution sequences and product mixtures.

Synthetic Methodology Reaction Selectivity Medicinal Chemistry

Procurement-Ready Purity Specification from Sigma-Aldrich Supply Chain

A key differentiator for procurement is the documented availability and purity specification from a global supplier. Sigma-Aldrich catalogs this compound with a verified purity of 95% . This provides an immediate, verifiable quality benchmark that is often missing from other regioisomers sourced from less established vendors, streamlining the qualification process for institutional purchasing and ensuring reproducibility in synthetic procedures.

Quality Control Procurement Analytical Chemistry

Optimal Scientific and Industrial Applications for 1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene Based on Differentiation Data


Solid-Phase Synthesis and Automated Parallel Chemistry

The compound's solid, crystalline nature is a direct advantage for automated solid-dispensing platforms used in high-throughput chemistry. As a non-volatile solid, it enables accurate gravimetric handling without the risk of evaporative loss that plagues its liquid isomers like CAS 123973-36-4. This makes it the preferred isomer for library synthesis where precise stoichiometry is required.

Distillation-Heavy Process Development for Fluorinated APIs

In process R&D, the distinct predicted boiling point of 209.2 °C allows chemists to model separation processes more accurately. When scaling up a synthetic route, the awareness that a liquid isomeric impurity (e.g., from an impure starting material) would boil at 195.3 °C or 215.8 °C is crucial for designing effective fractional distillation protocols.

Regiospecific Synthesis of Ortho-Substituted Aniline Derivatives

The differentiated reactivity of the C2-fluorine atom in SNAr reactions makes this compound the building block of choice for synthesizing 2-substituted-5-nitro-4-(trifluoromethyl)anilines, which are valuable scaffolds in medicinal chemistry. The predictable single-site substitution avoids the complex mixtures that may arise from isomers with multiple symmetrically-activated positions. [1]

Regulatory-Compliant Procurement for CROs and Pharmaceutical Partners

For contract research organizations (CROs) and pharmaceutical companies requiring full traceability, the compound's listing by Sigma-Aldrich with a defined 95% purity simplifies vendor qualification. This contrasts with sourcing from smaller vendors where isomer identity and batch-to-batch consistency may not be as rigorously controlled, directly addressing the documentation burden in a GLP environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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